6H-Purin-6-one, 2-amino-9-(2-(benzoyloxy)ethoxy)-1,9-dihydro-
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Overview
Description
3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl benzoate is a synthetic organic compound that combines a purine derivative with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl benzoate typically involves the following steps:
Formation of the Purine Derivative: The purine derivative, 2-amino-6-oxo-1H-purin-9(6H)-yl, is synthesized through a series of reactions starting from readily available precursors such as guanine or adenine.
Esterification: The purine derivative is then reacted with 3-chloropropyl benzoate in the presence of a base such as potassium carbonate to form the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the purine and benzoate moieties.
Reduction: Reduced forms of the purine derivative.
Substitution: Substituted benzoate esters with various nucleophiles.
Scientific Research Applications
3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl benzoate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity, or intercalate into DNA, disrupting its function. These interactions can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl acetate
- 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl butyrate
- 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl formate
Uniqueness
Compared to similar compounds, 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl benzoate is unique due to its specific ester moiety, which can influence its chemical reactivity and biological activity. The benzoate ester may enhance the compound’s ability to interact with certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
114778-62-0 |
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Molecular Formula |
C15H15N5O4 |
Molecular Weight |
329.31 g/mol |
IUPAC Name |
3-[(2-amino-6-oxo-1H-purin-9-yl)oxy]propyl benzoate |
InChI |
InChI=1S/C15H15N5O4/c16-15-18-12-11(13(21)19-15)17-9-20(12)24-8-4-7-23-14(22)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H3,16,18,19,21) |
InChI Key |
LLPXGUZTXARLAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCON2C=NC3=C2N=C(NC3=O)N |
Origin of Product |
United States |
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